4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl acetate
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Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl acetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl acetate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with butyl acetate under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl acetate can be compared with other phthalimide derivatives, such as:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: This compound has a similar structure but differs in its functional group, which can affect its reactivity and applications.
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile: Another similar compound with a different substituent, leading to variations in its chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for certain applications.
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butyl acetate |
InChI |
InChI=1S/C14H15NO4/c1-10(16)19-9-5-4-8-15-13(17)11-6-2-3-7-12(11)14(15)18/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
DRHCLCUEKCNWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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